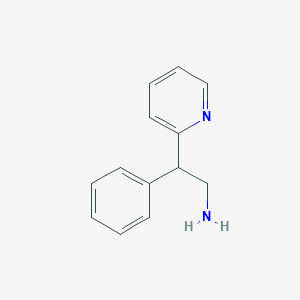

2-Phenyl-2-(pyridin-2-yl)ethanamine

Beschreibung

General Overview and Research Significance of 2-Phenyl-2-(pyridin-2-yl)ethanamine

This compound, with the chemical formula C13H14N2, is a compound that has garnered attention for its potential applications in various fields of chemical synthesis. nih.gov Its structure, which combines a phenyl group, a pyridinyl group, and an ethylamine (B1201723) backbone, makes it a versatile building block for more complex molecules. The presence of both aromatic and amine functionalities allows for a wide range of chemical transformations.

The compound is identified by its CAS number 95898-97-8. sigmaaldrich.com Research into this and related phenylpyridine structures is driven by their utility in developing novel compounds. For instance, derivatives of 2-phenylpyridine (B120327) are being explored for their biological activities. mdpi.com The core structure is a key component in the synthesis of new chemical entities, highlighting its importance in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 2-phenyl-2-pyridin-2-ylethanamine |

| CAS Number | 95898-97-8 |

Data sourced from PubChem. nih.gov

Key Structural Motifs and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by its three primary structural components: the phenyl ring, the pyridine (B92270) ring, and the ethylamine side chain.

The pyridine ring is a nitrogen-containing heterocyclic aromatic compound. nist.govwikipedia.org The nitrogen atom in the pyridine ring imparts basicity to the molecule and can act as a hydrogen bond acceptor. It also influences the electron distribution within the aromatic system, affecting its reactivity in substitution reactions. The pyridine moiety is a common feature in many biologically active compounds. mdpi.com

The ethylamine group contains a primary amine (-NH2) attached to an ethyl chain. This amine group is basic and nucleophilic, making it a key site for a variety of chemical reactions. It can readily undergo reactions such as acylation, alkylation, and formation of imines. The stereocenter at the carbon atom to which the phenyl and pyridinyl groups are attached introduces the possibility of chirality, which can be a critical factor in the biological activity of its derivatives.

The interplay of these structural motifs results in a molecule with a unique combination of properties. The basicity of the pyridine nitrogen and the primary amine allows for the formation of salts and coordination complexes. The aromatic rings provide a scaffold that can be functionalized to create a diverse library of new compounds. The synthesis of related structures, such as 2-phenyl-2-(pyridin-2-yl)acetonitrile, which has a nitrile group instead of an amine, further illustrates the synthetic versatility of this chemical framework. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZJIVHGNBAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Phenyl 2 Pyridin 2 Yl Ethanamine

Asymmetric Synthesis and Enantioselective Preparation of 2-Phenyl-2-(pyridin-2-yl)ethanamine Derivatives

Diastereoselective Approaches to this compound Scaffolds

Diastereoselective synthesis is a powerful tool for creating specific stereoisomers of a molecule with multiple chiral centers. One common strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

While specific examples for the direct diastereoselective synthesis of this compound are not extensively documented in the reviewed literature, the principles can be illustrated by the asymmetric synthesis of related β-pyridyl-β-amino acid derivatives. A notable approach involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester. For instance, the addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to a tert-butyl 3-(pyridin-2-yl)propenoate could theoretically be employed. The chiral amine auxiliary guides the incoming nucleophile to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration relative to the existing chiral center on the auxiliary. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched diamine.

Another potential diastereoselective route could involve the reduction of a chiral imine derived from 2-acetylpyridine (B122185) and a chiral amine. The stereochemistry of the resulting amine would be influenced by the chiral auxiliary.

To illustrate a related diastereoselective conjugate addition, the synthesis of β-pyridyl-β-amino acid derivatives is presented below. Although not a direct synthesis of the target compound, it demonstrates the principles of using a chiral lithium amide to achieve high diastereoselectivity.

Table 1: Diastereoselective Conjugate Addition for the Synthesis of β-Pyridyl-β-Amino Acid Derivatives

| Entry | Pyridyl Acrylate Substrate | Chiral Amine | Diastereomeric Excess (de) |

| 1 | tert-Butyl 3-(3-pyridyl)propenoate | (R)-N-benzyl-N-(α-methylbenzyl)amine | 84% |

| 2 | tert-Butyl 3-(4-pyridyl)propenoate | (R)-N-benzyl-N-(α-methylbenzyl)amine | 84% |

This data highlights the effectiveness of chiral lithium amides in controlling the stereochemical outcome of conjugate additions to pyridine-containing Michael acceptors.

Organocatalytic Methodologies for Chiral this compound Structures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. youtube.com This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. For the synthesis of chiral this compound, organocatalytic methods could be employed to establish the chiral center at the carbon bearing the phenyl and pyridyl groups.

One potential strategy involves the asymmetric Mannich reaction. This reaction forms a carbon-carbon bond between an enolizable carbonyl compound and an imine. A chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, can control the enantioselectivity of the reaction. For example, the reaction between a pre-formed imine of 2-acetylpyridine and a silyl (B83357) enol ether of a ketone, catalyzed by a chiral Brønsted acid, could provide an enantioselective route to the desired scaffold.

A relevant example of organocatalysis is the asymmetric domino oxa-Michael-Mannich- organic-chemistry.orgnih.gov-amino rearrangement reaction catalyzed by diarylprolinol silyl ethers. nih.govorganic-chemistry.org While this reaction produces chromene derivatives, it showcases the ability of organocatalysts to facilitate complex transformations with high enantioselectivity. nih.govorganic-chemistry.org The catalyst activates the α,β-unsaturated aldehyde towards a nucleophilic attack, and the chiral environment of the catalyst directs the stereochemical outcome. nih.govorganic-chemistry.org

Table 2: Enantioselective Organocatalytic Domino Reaction

| Entry | α,β-Unsaturated Aldehyde | Catalyst | Yield | Enantiomeric Excess (ee) |

| 1 | Cinnamaldehyde | Diarylprolinol Silyl Ether | 99% | 99% |

| 2 | Crotonaldehyde | Diarylprolinol Silyl Ether | 95% | 98% |

This demonstrates the high efficiency and stereocontrol achievable with organocatalysts in reactions that form new stereocenters.

Another relevant organocatalytic transformation is the asymmetric Mannich cyclization of hydroxylactams with acetals. nih.gov This reaction, catalyzed by a chiral phosphoric acid, provides access to fused bicyclic alkaloids with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of precursors to this compound by using appropriate starting materials.

Advanced Strategies for the Synthesis of this compound Derivatives and Analogs

Advanced synthetic strategies are crucial for creating a diverse range of derivatives and analogs of this compound for structure-activity relationship studies. These methods often involve modern catalytic C-C and C-N bond-forming reactions.

One powerful approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl or pyridyl group. For instance, a 2-halopyridine could be coupled with a phenylboronic acid derivative, or vice versa, in the presence of a palladium catalyst to form the 2-phenylpyridine (B120327) core. Subsequent functionalization of a side chain would lead to the desired ethanamine structure. The synthesis of various 2-phenylpyridine derivatives has been achieved using Suzuki-Miyaura cross-coupling as a key step. nih.gov

The direct C-H arylation of pyridines is another advanced strategy that avoids the need for pre-functionalized starting materials. This method allows for the direct coupling of a C-H bond on the pyridine (B92270) ring with an aryl partner.

Furthermore, the synthesis of substituted pyridines can be achieved through the reaction of pyridine N-oxides with Grignard reagents. nih.govumich.edu This method allows for the regioselective introduction of alkyl, alkynyl, and aryl groups at the 2-position of the pyridine ring. nih.govumich.edu Subsequent elaboration of the introduced substituent can lead to a variety of this compound analogs.

The synthesis of multi-substituted pyridines from ylidenemalononitriles also represents a versatile approach to creating complex pyridine-containing scaffolds. nih.gov

Table 3: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides

| Entry | Pyridine N-Oxide | Grignard Reagent | Reagent in Second Step | Product | Yield |

| 1 | Pyridine N-oxide | Phenylmagnesium bromide | Acetic anhydride | 2-Phenylpyridine | 85% |

| 2 | Pyridine N-oxide | Benzylmagnesium chloride | Acetic anhydride | 2-Benzylpyridine | 91% |

These advanced methods provide efficient and flexible routes to a wide array of this compound derivatives, enabling the exploration of their chemical and biological properties.

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2 Pyridin 2 Yl Ethanamine

Characteristic Chemical Transformations of 2-Phenyl-2-(pyridin-2-yl)ethanamine

The reactivity of this compound is characterized by the interplay of its three main functional components: the primary amine, the phenyl group, and the pyridinyl moiety. The presence of a benzylic hydrogen atom is a key feature influencing its chemical behavior.

The oxidation of aromatic side chains typically requires the presence of at least one benzylic hydrogen atom. stackexchange.com Since this compound possesses a benzylic hydrogen, it is susceptible to oxidation. General oxidation reactions for similar amine compounds can be carried out using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) or hydrogen peroxide could potentially be used to oxidize the molecule, likely targeting the benzylic position or the amine group. The specific products would depend on the strength of the oxidizing agent and the reaction conditions.

The pyridine (B92270) ring in this compound can undergo reduction. For related pyridinyl compounds, reduction reactions are often performed using powerful reducing agents. For example, lithium aluminum hydride (LiAlH₄) is a suitable reagent for such transformations, capable of reducing the aromatic pyridine ring to a piperidine (B6355638) ring. Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another common method for the reduction of pyridine rings.

The primary amine group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various substituents.

Alkylation is a common transformation. The primary amine can be alkylated, for example, by reacting it with haloalkanes such as 2-(chloromethyl)pyridine (B1213738) in the presence of a base like potassium carbonate (K₂CO₃). This would yield a secondary amine. Further alkylation of the resulting secondary amine can lead to the formation of a tertiary amine.

Another significant class of reactions is palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. mdpi.com This reaction allows for the formation of C-N bonds by coupling the amine with aryl halides or triflates, enabling the synthesis of N-aryl derivatives. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. mdpi.com

Below is a table summarizing potential substitution reactions at the amine moiety.

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| N-Alkylation | This compound, 2-(Chloromethyl)pyridine | K₂CO₃, Acetonitrile | Secondary Amine |

| Buchwald-Hartwig Amination | This compound, Aryl Bromide | Pd(OAc)₂, Xantphos, NaOtBu, Toluene, Reflux | N-Aryl-2-phenyl-2-(pyridin-2-yl)ethanamine |

While this compound itself is an amine and not typically subject to hydrolysis, related imine and Schiff base derivatives undergo hydrolysis, often facilitated by metal ions or acidic/basic conditions.

For example, the Schiff base 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine, when reacted with certain metal salts like those of V(IV), Co(II), and Cu(II), undergoes metal-assisted hydrolysis. scirp.org This process cleaves the imine (C=N) bond, yielding 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol. scirp.org Similarly, palladium complexes have been shown to catalyze the hydrolysis of other pyridyl-containing imines. mdpi.com

Mechanistic studies on the hydrolysis of related aromatic amines, such as p-phenylenediamines (PPDs), provide insight into the potential degradation pathways. nih.gov These studies, supported by theoretical calculations, show that hydrolysis is driven by the protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the adjacent carbon atom. nih.gov The rate of hydrolysis is linked to the proton affinity of the nitrogen atom; a higher proton affinity leads to a shorter hydrolysis half-life. nih.gov This suggests that the C-N bond in protonated forms of related compounds can be susceptible to cleavage under aqueous conditions. nih.gov

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry, particularly through theoretical calculations, offers significant insights into the reaction mechanisms involving complex molecules like this compound.

Studies on the hydrolysis of related p-phenylenediamine (B122844) antioxidants have successfully used computational models to elucidate the reaction pathway. nih.gov These calculations demonstrated that the reaction proceeds via a proton transfer from a water molecule to the amine nitrogen, which is complemented by a nucleophilic attack of the resulting hydroxide (B78521) ion on the aromatic carbon of the C-N bond. nih.gov This dual action facilitates the cleavage of the C-N bond. Such computational approaches can predict reaction half-lives and identify the most likely sites of reaction within a molecule based on properties like proton affinity and susceptibility to nucleophilic attack. nih.gov

The structural complexity of this compound, with its chiral center at the benzylic carbon and multiple potential reaction sites on the aromatic rings, makes stereoselectivity and regioselectivity critical aspects of its reactivity.

Regioselectivity is particularly evident in substitution reactions on the pyridine ring. In related N-[2-(pyridyl)phenyl]amides, directed ortho-metalation reactions show high regioselectivity. researchgate.net For example, deprotonation (lithiation) of 2,2-dimethyl-N-[2-(2-pyridyl)phenyl]propanamide occurs specifically at the C6' position of the pyridine ring. researchgate.net In contrast, the isomeric N-[2-(3-pyridyl)phenyl]propanamide is deprotonated at the C4' position. researchgate.net This selectivity is governed by the directing capabilities of the amide group and the electronic properties of the pyridine nitrogen. These findings suggest that reactions on the pyridine ring of this compound could be directed to specific positions by appropriate choice of reagents and directing groups.

The table below illustrates the regioselectivity observed in the deprotonation of related pyridylphenyl compounds.

| Compound | Reagent | Reaction Site | Reference |

| 2,2-Dimethyl-N-[2-(2-pyridyl)phenyl]propanamide | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | C6' of pyridine ring | researchgate.net |

| 2,2-Dimethyl-N-[2-(3-pyridyl)phenyl]propanamide | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | C4' of pyridine ring | researchgate.net |

Coordination Chemistry of 2 Phenyl 2 Pyridin 2 Yl Ethanamine As a Ligand

Complexation Behavior with Transition Metal Ions

The coordination chemistry of 2-Phenyl-2-(pyridin-2-yl)ethanamine and its analogs is rich and varied, offering a platform for the synthesis of a wide array of metal complexes with diverse structural and electronic properties.

The denticity of a ligand refers to the number of donor atoms that can simultaneously bind to a central metal ion. This compound itself is a classic example of a bidentate ligand. It possesses two nitrogen donor atoms: one from the pyridine (B92270) ring and one from the ethanamine moiety. These two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination is a common feature in many of its complexes.

Derivatives of this compound can be designed to exhibit higher denticities. For instance, the introduction of additional pyridyl groups can lead to tridentate ligands. A notable example is the ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine, which incorporates a central pyridine ring in addition to the two pyridyl groups from the substituted ethyl arms. This design allows the ligand to act as a tripodal tridentate donor, coordinating to a metal ion through all three pyridine nitrogen atoms. rsc.org The synthesis of such tridentate ligands has been successfully achieved, and their complexation with metal ions like methylmercury(II) has been demonstrated, where the ligand wraps around the metal center in a tridentate fashion. rsc.org

The coordination mode can also be influenced by the reaction conditions and the nature of the metal ion. In some cases, a potentially bidentate or tridentate ligand might only coordinate in a monodentate fashion, or it could act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. For example, in binuclear copper(II) complexes derived from the hydrolysis of a related Schiff base, the resulting 2-benzoylpyridine (B47108) and phenyl(pyridin-2-yl)methanediol ligands bridge two copper centers. scirp.org

Table 1: Coordination Modes of this compound and its Derivatives

| Ligand | Potential Denticity | Observed Coordination Mode(s) | Example Metal Ions |

|---|---|---|---|

| This compound | Bidentate | Bidentate (N,N') | Zr(IV), Nb(V), Ta(V) (with related 2-(phenylamino)pyridine) |

| 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine | Tridentate | Tridentate (N,N',N'') | Hg(II) rsc.org |

The coordination of this compound and its derivatives to metal ions results in complexes with well-defined stereochemistry and geometry. The final geometry is influenced by several factors, including the coordination number of the metal ion, the size of the metal ion, the steric bulk of the ligand, and the electronic effects of both the metal and the ligand.

In complexes where a related ligand, 2-(phenylamino)pyridine, acts as a bidentate ligand with early transition metals like Zirconium(IV), Niobium(V), and Tantalum(V), the resulting complexes exhibit a pseudo-pentagonal bipyramidal geometry. The bidentate nature of the ligand, with its constrained bite angle, contributes to this specific arrangement. The chelate rings formed in these complexes have been observed to have narrow N-M-N angles of around 60°.

For the tridentate ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine, its complex with methylmercury(II) displays an irregular coordination geometry around the mercury atom, which can be described as 'HgCN₃'. rsc.org The tripodal nature of the ligand enforces a specific stereochemistry where the central nitrogen atom forms the strongest bond to the mercury center. rsc.org

Cobalt(II) complexes with a related pyridine-based macrocyclic ligand containing two pyridin-2-ylmethyl pendant arms have been shown to possess a strongly distorted geometry that is intermediate between octahedral and trigonal prismatic. rsc.org This highlights how the ligand's architecture dictates the final stereochemical outcome.

Table 2: Geometries of Metal Complexes with this compound Analogs

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Bidentate (2-(phenylamino)pyridine) | Zr(IV), Nb(V), Ta(V) | Pseudo-pentagonal bipyramidal | |

| Tridentate (2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine) | Hg(II) | Irregular 'HgCN₃' | rsc.org |

| Bidentate Bridging (2-benzoylpyridine/phenyl(pyridin-2-yl)methanediol) | Cu(II) | Distorted (in binuclear complex) | scirp.org |

The coordination behavior of this compound can be significantly modified by introducing substituents on either the phenyl ring, the pyridine ring, or the ethylamine (B1201723) backbone. These substituents can exert both electronic and steric effects, which in turn influence the ligand's donor ability, the stability of the resulting metal complexes, and their geometry.

For instance, the addition of a second pyridyl group to create the tridentate ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine dramatically changes the denticity and leads to the formation of tripodal complexes, as discussed earlier. rsc.org This is a clear example of how substituent changes can be used to control the coordination number and geometry.

The reaction of a Schiff base derived from 2-aminopyrimidine (B69317) and 2-benzoylpyridine with various metal salts resulted in the hydrolysis of the Schiff base and the formation of binuclear complexes of 2-benzoylpyridine and phenyl(pyridin-2-yl)methanediol. scirp.org This indicates that the substituents on the imine nitrogen can influence the stability of the ligand itself in the presence of certain metal ions, leading to unexpected coordination products.

Furthermore, studies on related 2,2':6',2''-terpyridine ligands functionalized with substituted-phenyl groups have shown that these substituents can fine-tune the properties of the resulting iron(II) complexes. rsc.org While not directly on the target molecule, this principle is broadly applicable and suggests that substituents on the phenyl ring of this compound could be used to modulate the electronic properties and reactivity of its metal complexes.

Rational Design Principles for Metal-Ligand Architectures based on this compound

The principles of rational design in coordination chemistry aim to create metal-ligand architectures with specific, predictable structures and properties. The this compound scaffold provides a versatile platform for applying these principles.

A key design principle is the control of ligand denticity. By starting with the bidentate this compound core, one can systematically introduce additional donor groups to create ligands with higher denticities. The synthesis of the tridentate ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine is a prime example of this strategy, where the goal was to create a tripodal ligand capable of forming specific coordination geometries. rsc.org

Another design principle involves the use of self-assembly processes driven by non-covalent interactions. While the primary coordination bonds dictate the initial geometry of the complex, weaker interactions such as hydrogen bonding and π-π stacking can direct the assembly of these individual complex units into larger supramolecular structures. For instance, in a zinc complex with a related terpyridine-like ligand, weak C-H···O hydrogen bonds and π-π stacking interactions were observed to link the complex molecules into supramolecular chains. nih.gov Although this example does not use the exact target ligand, it illustrates a design principle that could be applied to complexes of this compound, particularly if substituents capable of hydrogen bonding are introduced.

The choice of metal ion is also a critical design element. Different metal ions have different preferred coordination numbers and geometries, and the interplay between the ligand's inherent structure and the metal's preferences will determine the final architecture. For example, the use of early transition metals with 2-(phenylamino)pyridine led to seven-coordinate pseudo-pentagonal bipyramidal complexes, a geometry that might not be favored by other metal ions.

By carefully selecting or modifying the ligand framework and choosing the appropriate metal ion, it is possible to rationally design and synthesize a wide range of metal-ligand architectures based on the this compound motif, from simple mononuclear complexes to complex supramolecular assemblies.

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 2 Pyridin 2 Yl Ethanamine and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For the related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide , the FT-IR spectrum reveals key vibrational frequencies that confirm its structure. researchgate.net The amide N-H stretching vibration is observed at 3211 cm⁻¹, while the C=O stretching of the amide bond appears at 1662 cm⁻¹. researchgate.net Aromatic and aliphatic C-H stretching vibrations are also present, with the aromatic C-H stretch appearing at 3051 cm⁻¹ and the aliphatic C-H stretch at 2864 cm⁻¹. researchgate.net The spectrum for 2-phenyl-2-(pyridin-2-yl)acetonitrile shows a characteristic nitrile (C≡N) stretching vibration.

In the case of (E)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(thiophen-2-yl)methanimine , an imine C=N stretching vibration is noted at 1560 cm⁻¹. researchgate.net For the parent amine, 2-Phenyl-2-(pyridin-2-yl)ethanamine, one would expect to see characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations for the phenyl and pyridyl rings.

Table 1: Key FT-IR Vibrational Frequencies for 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3211 |

| C=O Stretch (Amide) | 1662 |

| C-H Stretch (Aromatic) | 3051 |

| C-H Stretch (Aliphatic) | 2864 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

For 2-Phenyl-N-(pyrazin-2-yl)acetamide , the ¹H NMR spectrum provides clear signals that correspond to the different protons in the molecule. researchgate.netresearchgate.net A singlet at δ 3.77 ppm is attributed to the two protons of the -CH₂- group of the amide moiety. researchgate.net The protons of the pyrazine (B50134) ring appear as two doublets at δ 8.34 ppm (J = 2.4 Hz) and δ 9.27 ppm (J = 1.6 Hz), corresponding to the 6H and 3H protons, respectively. researchgate.net A doublet of doublets at δ 8.40 ppm represents the 5H proton of the pyrazine ring. researchgate.net The amide N-H proton is observed as a singlet at δ 11.00 ppm, confirming the formation of the amide bond. researchgate.net The phenyl protons appear in the aromatic region of the spectrum. researchgate.net

The ¹³C NMR spectrum of derivatives like N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide shows a characteristic signal for the amide carbonyl carbon at δ 164.10 ppm. mdpi.com The aromatic carbons of the phenyl and pyridyl rings, as well as the trifluoromethyl group, also give rise to distinct signals in the spectrum. mdpi.com

Table 2: ¹H NMR Chemical Shifts for 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.netresearchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | 3.77 | Singlet | - |

| Pyrazine-6H | 8.34 | Doublet | 2.4 |

| Pyrazine-5H | 8.40 | Doublet of Doublets | 1.6, 2.8 |

| Pyrazine-3H | 9.27 | Doublet | 1.6 |

| N-H (Amide) | 11.00 | Singlet | - |

For the target compound, this compound, one would anticipate signals for the -CH- and -CH₂- protons of the ethylamine (B1201723) chain, as well as distinct signals for the protons of the phenyl and pyridyl rings in the ¹H NMR spectrum. The ¹³C NMR spectrum would show corresponding signals for the carbon atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Phenyl-N-(pyrazin-2-yl)acetamide , the UV-Vis spectrum shows a characteristic π to π* transition with a maximum absorption (λmax) at 305 nm. researchgate.net The absence of absorption in the visible region (360-900 nm) suggests that the compound is colorless. researchgate.net This property may make it suitable for optoelectronic applications. researchgate.net

In a study of positional isomers of acrylonitrile (B1666552) derivatives with pyridine (B92270) and phenyl moieties, it was observed that the nitrogen free electron pair of the pyridine group influences changes in absorbance intensity. mdpi.com The electronic transitions in the pyridine group are well-documented. avantorsciences.com For a related compound, 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane , absorption peaks corresponding to n→π* and π→π* transitions of the carbonyl and pyridine groups were observed at 274 nm and 224 nm, respectively. avantorsciences.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 2-phenyl-2-(pyridin-2-yl)acetonitrile , the gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 193, a second-highest peak at m/z 194, and a third-highest peak at m/z 167. nih.gov The peak at m/z 194 likely corresponds to the molecular ion [M]⁺.

The fragmentation of related 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines has been studied, revealing principal fragmentation pathways that can be elucidated with deuterium (B1214612) labeling. nih.gov For the target compound, this compound (molecular weight: 198.26 g/mol ), the molecular ion peak would be expected at m/z 198. Common fragmentation pathways would likely involve the loss of the amine group, cleavage of the bond between the two aromatic rings, and fragmentation of the pyridine and phenyl rings themselves.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical cations. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not be expected to produce an ESR signal.

However, ESR spectroscopy could be used to study paramagnetic species derived from this compound, such as its radical cation, which could potentially be generated through chemical or electrochemical oxidation. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H. No such studies on this compound or its immediate derivatives were identified in the literature search.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide has been determined by single-crystal X-ray diffraction. researchgate.nettandfonline.com The compound crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell. researchgate.net The unit cell parameters are a = 8.1614(10) Å, b = 14.9430(13) Å, c = 9.3877(9) Å, and β = 103.653(12)°. researchgate.net The crystal structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which form a two-dimensional network. researchgate.net An intramolecular C-H···O hydrogen bond is also observed, creating an S(6) graph-set motif. researchgate.net

For the related compound (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine , the asymmetric unit contains two independent molecules. researchgate.net The imidazo[1,2-a]pyridine (B132010) ring system is nearly planar in both molecules. researchgate.net The dihedral angle between the thiophenyl and phenyl rings is 63.47 (9)° in one molecule and 47.49 (9)° in the other. researchgate.net

Table 3: Crystal Data and Structure Refinement for 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1614(10) |

| b (Å) | 14.9430(13) |

| c (Å) | 9.3877(9) |

| β (°) | 103.653(12) |

| Z | 4 |

| R-value | 0.0465 |

While no crystal structure is available for this compound itself, the data from its derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions that would be present.

Based on a comprehensive search of available literature, detailed computational chemistry studies specifically focused on this compound are not present in the provided search results. While the methodologies outlined in the user's request—such as Density Functional Theory (DFT), Molecular Orbital Analysis, and Natural Bond Orbital (NBO) analysis—are standard computational techniques, their application to this particular compound has not been documented in the accessible research.

General principles of these computational methods can be described, but providing specific, scientifically accurate data, detailed research findings, and interactive data tables for this compound is not possible without published studies. Generating such an article would require fabricating data, which would compromise the scientific accuracy and integrity of the information.

Therefore, the requested article cannot be generated as it would not be based on verifiable, sourced research specific to the target compound, this compound.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2 Pyridin 2 Yl Ethanamine

Hirshfeld Surface Analysis and Intermolecular Interactions in 2-Phenyl-2-(pyridin-2-yl)ethanamine Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain insights into the nature and prevalence of different types of atomic contacts that govern the crystal packing.

For a molecule like this compound, which contains a phenyl ring, a pyridine (B92270) ring, and a primary amine group, a variety of intermolecular interactions are expected to be significant. The Hirshfeld surface would be partitioned into regions corresponding to these different contacts, and a corresponding 2D fingerprint plot would quantify their relative contributions.

Based on analyses of structurally related compounds containing phenyl and pyridyl moieties, the most significant intermolecular contacts would likely be H···H, C···H/H···C, and N···H/H···N interactions. The large surface area of hydrogen atoms in the molecule would make H···H contacts the most abundant, typically comprising a major portion of the crystal packing.

The C···H/H···C contacts would arise from interactions between the hydrogen atoms and the aromatic π-systems of the phenyl and pyridine rings, indicative of C–H···π interactions. These are crucial for the stabilization of the crystal structure. The presence of the nitrogen atom in the pyridine ring and the amine group would facilitate N···H/H···N contacts, which represent hydrogen bonding. Specifically, the amine group (-NH2) can act as a hydrogen bond donor, while the pyridyl nitrogen can act as a hydrogen bond acceptor. These hydrogen bonds are expected to be a significant directional force in the molecular assembly.

Furthermore, π-π stacking interactions between adjacent phenyl and/or pyridine rings are also anticipated. These would be visualized on the Hirshfeld surface as characteristic red and blue triangular patches.

Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact | Predicted Percentage Contribution | Description of Interaction |

| H···H | ~40-50% | Van der Waals forces between hydrogen atoms. |

| C···H/H···C | ~20-30% | Interactions involving the aromatic rings (C–H···π). |

| N···H/H···N | ~10-15% | Hydrogen bonding involving the amine and pyridine groups. |

| C···C | ~3-7% | π-π stacking interactions between aromatic rings. |

| Other (C···N/N···C) | ~1-5% | Other van der Waals interactions. |

Quantum Chemical Descriptors and Reactivity Predictions for this compound Systems

Quantum chemical calculations, typically using Density Functional Theory (DFT), provide a suite of electronic descriptors that are invaluable for predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, and its energy (EHOMO) is related to the ionization potential. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, the LUMO represents the ability to accept electrons, and its energy (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater propensity to accept electrons from a nucleophile.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and reactive.

From these frontier orbital energies, several global reactivity descriptors can be calculated. Chemical Potential (μ) indicates the tendency of electrons to escape from a system. Chemical Hardness (η) measures the resistance to a change in electron distribution, while Softness (S) is the reciprocal of hardness. The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

For this compound, the nitrogen atom of the amine group and the π-systems of the aromatic rings are expected to be the primary sites for electrophilic attack, as indicated by the distribution of the HOMO. The LUMO is likely to be distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Advanced Applications of 2 Phenyl 2 Pyridin 2 Yl Ethanamine in Chemical Research

Catalysis and Organocatalysis

The presence of both a nitrogen-containing heterocycle and an amine group makes 2-Phenyl-2-(pyridin-2-yl)ethanamine and its derivatives highly effective in catalytic applications.

Role as Ligands in Transition Metal Catalysis (e.g., Transfer Hydrogenation)

Derivatives of this compound serve as effective ligands in transition metal-catalyzed reactions, particularly in asymmetric transfer hydrogenation. Chiral (pyridyl)imine ligands derived from precursors like (S)-1-phenyl-N-(pyridin-2-yl)ethylidine)ethanamine and (R)-1-phenyl-N-(pyridin-2-yl)ethylidine)ethanamine have been synthesized and complexed with metals such as iron(II) and ruthenium(II). rsc.orgproquest.comresearchgate.net These complexes have demonstrated catalytic activity in the transfer hydrogenation of ketones, converting them to the corresponding alcohols. proquest.comresearchgate.net

For instance, chiral iron(II) complexes with these ligands have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. proquest.com The efficiency of these catalysts is influenced by the specific structure of the metal complex, the nature of the ketone substrate, and the reaction conditions. proquest.com Similarly, ruthenium(II) complexes bearing these types of ligands have been successfully employed in the asymmetric transfer hydrogenation of aryl ketones. mdpi.com The stereochemical outcome of these reactions is consistent with a proposed reaction pathway involving a four-membered cyclic transition state. mdpi.com

Table 1: Examples of this compound Derivatives in Transfer Hydrogenation

| Ligand Precursor | Metal | Application | Reference |

|---|---|---|---|

| (S)-1-phenyl-N-(pyridin-2-yl)ethylidine)ethanamine | Iron(II) | Asymmetric transfer hydrogenation of ketones | proquest.comresearchgate.net |

| (R)-1-phenyl-N-(pyridin-2-yl)ethylidine)ethanamine | Iron(II) | Asymmetric transfer hydrogenation of ketones | proquest.comresearchgate.net |

| (S)-1-phenyl-N-(pyridin-2-yl methylene)ethanamine | Iron(II) | Asymmetric transfer hydrogenation of ketones | proquest.comresearchgate.net |

| Pybox derivatives | Ruthenium(II) | Asymmetric transfer hydrogenation of aryl ketones | mdpi.com |

Organocatalytic Applications of Chiral this compound Derivatives

The development of chiral organocatalysts from various scaffolds has become a significant area of research. While direct organocatalytic applications of this compound derivatives in reactions like the aldol (B89426) condensation or diethylzinc (B1219324) addition are not extensively detailed in the provided context, the broader class of chiral amines and their derivatives are known to be powerful organocatalysts. nih.gov Chiral guanidines and their derivatives, for example, which can be conceptually related to the basic nitrogen functionality in this compound, are highly effective in a multitude of asymmetric transformations due to their strong basicity and hydrogen-bonding capabilities. nih.gov

Strategic Scaffold for Synthetic Derivatization and Compound Library Generationnih.govmdpi.comnih.gov

The this compound framework serves as a versatile starting point for the generation of diverse compound libraries. nih.govmdpi.com Its structure allows for modifications at the phenyl ring, the pyridine (B92270) ring, and the ethylamine (B1201723) chain, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Development of Thiourea (B124793) Derivatives from this compound Scaffolds

The amine functionality of this compound is a key handle for the synthesis of thiourea derivatives. While the direct synthesis from this specific amine is not detailed, the general synthesis of pyridyl thiourea derivatives involves reacting a suitable pyridine-containing precursor with an isothiocyanate or by reacting a di(isothiocyanato)pyridine with an amine. google.com These thiourea derivatives have been investigated for various biological activities. For example, sulphonyl thiourea derivatives containing a pyrimidine (B1678525) ring have been synthesized and shown to be potent inhibitors of carbonic anhydrase isoforms. nih.gov

Synthesis of Novel Pyrimidine Derivatives incorporating this compound Motifs

The 2-phenyl-pyridine motif is a key structural element in a variety of pharmacologically active pyrimidine derivatives. mdpi.comekb.eg Synthetic strategies often involve the construction of the pyrimidine ring from precursors that already contain the 2-phenyl-pyridine core. For instance, a series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives were designed and synthesized, demonstrating potential anti-fibrotic activities. mdpi.com The synthesis involved the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with other reagents to build the pyrimidine ring. mdpi.com In other work, 2-phenylpyrimidine (B3000279) derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. nih.gov The synthetic route for these compounds started from 4-nitrobenzaldehyde, which was elaborated to form the pyrimidine core. nih.gov

Table 2: Examples of Synthesized Pyrimidine Derivatives

| Derivative Class | Synthetic Precursor Example | Potential Application | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine derivatives | Ethyl 6-carbamimidoylnicotinate hydrochloride | Anti-fibrotic agents | mdpi.com |

| 2-Phenylpyrimidine derivatives | 4-Nitrobenzaldehyde | Bruton's tyrosine kinase (BTK) inhibitors | nih.gov |

| Pyrimidine-based sulphonyl thioureas | Substituted aromatic/heteroaromatic amines and isothiocyanates | Carbonic anhydrase inhibitors | nih.gov |

Functionalization Strategies for the Pyridine Ring in this compound

Direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.org However, various strategies have been developed to overcome these hurdles. These approaches include nucleophilic aromatic substitution, metal-based catalysis, and Minisci-type radical reactions, which typically favor functionalization at the 2- or 4-positions. researchgate.net The full hydrogenation of a 2,6-substituted pyridine, including 2-phenyl-6-methyl-pyridine, has been studied using a Lewis acid catalyst, demonstrating a plausible reaction pathway for the complete saturation of the pyridine ring. rsc.org This highlights the potential for modifying the pyridine ring within the this compound scaffold to access novel chemical space.

Utility in Supramolecular Chemistry and Advanced Materials Science

Formation of Supramolecular Assemblies based on this compound Ligands

There is currently no publicly available research demonstrating the formation of supramolecular assemblies using this compound as a primary ligand. The potential for this compound to engage in self-assembly processes through coordination with metal ions or via non-covalent interactions like hydrogen bonding and π-π stacking is recognized based on its structural components. However, without experimental data, any discussion on the specific types of assemblies it might form, such as discrete coordination complexes, coordination polymers, or other supramolecular structures, would be purely speculative.

Applications in Metal-Organic Frameworks and Related Architectures

Similarly, the application of this compound in the synthesis of metal-organic frameworks has not been documented in scientific publications. MOFs are a class of porous materials constructed from metal nodes linked by organic ligands. The bifunctional nature of this compound makes it a theoretical candidate for a linker in MOF synthesis. However, there are no published reports on the successful incorporation of this ligand into a MOF structure, and therefore, no data on the resulting framework's topology, porosity, or potential applications.

Q & A

Q. What are the common synthetic routes for 2-phenyl-2-(pyridin-2-yl)ethanamine, and how are reaction conditions optimized?

The compound is typically synthesized via catalytic hydrogenation of substituted cyanopyridyl precursors. For example, 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile undergoes hydrogenation in the presence of palladium catalysts (e.g., Pd/C) under H₂ pressure (1–3 atm) to yield 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]ethanamine . Reaction optimization includes controlling temperature (25–50°C), solvent selection (e.g., methanol or ethanol), and catalyst loading (5–10 wt%). Impurity profiles are monitored via HPLC to ensure >98% purity .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., acetonitrile). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are refined using SHELXL . For example, rhenium complexes containing this ligand exhibited distorted octahedral geometry with bond angles deviating by ±5° from ideal values, confirmed via SHELX refinement .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?

Discrepancies in NMR shifts (e.g., imine proton resonances at δ 8.2–8.5 ppm) may arise from tautomerism or solvent effects. Multi-technique validation is critical:

- IR spectroscopy : Confirm imine C=N stretches (1600–1650 cm⁻¹) and amine N–H bends (1550–1600 cm⁻¹).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

- XRD : Validate bond lengths (e.g., Re–N bonds: 2.10–2.15 Å) to cross-check structural hypotheses .

Q. What strategies are employed to analyze impurities in pharmaceutical-grade this compound?

Key impurities include N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride (EP Impurity C) and 2-(pyridin-2-yl)ethanol (EP Impurity B) . Analytical workflows involve:

- HPLC-MS : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O/MeCN).

- Reference standards : Compare retention times and mass spectra to certified materials (e.g., LGC Standards ACI 020103) .

- Quantitation : Limit impurities to <0.15% per ICH guidelines via peak area normalization .

Q. How can this compound be utilized as a ligand in coordination chemistry, and what factors influence complex stability?

The molecule acts as a tridentate NNN ligand , coordinating via pyridyl N, imine N, and amine N atoms. For example, in rhenium(I) tricarbonyl complexes (e.g., fac-Re(L1)(CO)₃), stability is enhanced by:

- Chelate effect : Rigid ligand geometry reduces entropy loss during binding.

- Electronic effects : Electron-withdrawing substituents (e.g., –CF₃) increase Lewis acidity at the metal center .

- Solvent compatibility : Use aprotic solvents (e.g., DMF) to prevent ligand displacement . Stability constants (log β) are determined via potentiometric titration .

Q. What computational methods are used to predict the pharmacological activity of derivatives?

- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., histamine H₃ receptor).

- QSAR models : Correlate substituent effects (e.g., –Cl, –CF₃) with IC₃₀ values using MLR (multiple linear regression) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.